3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a difluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a difluoromethylating agent with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
- 3-(methyl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11F2N3 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C7H11F2N3/c1-4(2)12-3-5(10)6(11-12)7(8)9/h3-4,7H,10H2,1-2H3 |
InChI Key |
AMBFSXKDOJRAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(F)F)N |
Origin of Product |
United States |
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